Eletriptan-d5 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eletriptan-d5 (hydrochloride) is a deuterium-labeled version of Eletriptan hydrochloride. Eletriptan is a second-generation triptan drug developed by Pfizer Inc. for the treatment of migraine headaches. It is a selective serotonin 5-hydroxytryptamine 1B/1D receptor agonist, which helps in reducing the swelling of blood vessels surrounding the brain, thereby alleviating migraine symptoms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Eletriptan-d5 (hydrochloride) involves the incorporation of deuterium into the Eletriptan molecule. Deuterium is a stable isotope of hydrogen, and its incorporation can affect the pharmacokinetic and metabolic profiles of the drug. The synthetic route typically involves the deuteration of specific hydrogen atoms in the Eletriptan molecule using deuterated reagents under controlled conditions .
Industrial Production Methods: Industrial production of Eletriptan-d5 (hydrochloride) follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of deuterated solvents and reagents to ensure the incorporation of deuterium at the desired positions in the molecule. The final product is then purified and converted to its hydrochloride salt form for stability and ease of use .
Chemical Reactions Analysis
Types of Reactions: Eletriptan-d5 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: Reduction reactions can occur at the nitrogen atoms in the pyrrolidine ring.
Substitution: Substitution reactions can take place at the aromatic ring and the pyrrolidine ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or other reduced forms of the compound .
Scientific Research Applications
Eletriptan-d5 (hydrochloride) is primarily used in scientific research for studying the pharmacokinetics and metabolism of Eletriptan. The incorporation of deuterium allows researchers to trace the drug’s metabolic pathways and understand its behavior in the body. This information is crucial for optimizing the drug’s efficacy and safety .
In addition to pharmacokinetic studies, Eletriptan-d5 (hydrochloride) is used in the development of novel drug delivery systems, such as buccal films and fast-dissolving films, to improve the bioavailability and patient compliance of Eletriptan .
Mechanism of Action
Eletriptan-d5 (hydrochloride) exerts its effects by binding with high affinity to serotonin 5-hydroxytryptamine 1B/1D receptors. This binding leads to the constriction of dilated blood vessels in the brain, which is associated with migraine pain. Additionally, Eletriptan inhibits the release of pro-inflammatory neuropeptides, further reducing migraine symptoms .
The molecular targets involved include the 5-hydroxytryptamine 1B, 5-hydroxytryptamine 1D, and 5-hydroxytryptamine 1F receptors. Eletriptan also has modest affinity for other serotonin receptors, such as 5-hydroxytryptamine 1A, 5-hydroxytryptamine 1E, 5-hydroxytryptamine 2B, and 5-hydroxytryptamine 7 .
Comparison with Similar Compounds
Sumatriptan: Another triptan used for migraine treatment, but with a different receptor binding profile.
Zolmitriptan: Similar to Eletriptan but with different pharmacokinetic properties.
Naratriptan: Known for its longer half-life compared to other triptans.
Rizatriptan: Has a faster onset of action compared to Eletriptan.
Eletriptan-d5 (hydrochloride) stands out due to its deuterium labeling, which provides unique insights into the drug’s behavior and potential for improved therapeutic outcomes.
Properties
Molecular Formula |
C22H27ClN2O2S |
---|---|
Molecular Weight |
424.0 g/mol |
IUPAC Name |
5-[2-(benzenesulfonyl)ethyl]-3-[dideuterio-[(2R)-1-(trideuteriomethyl)pyrrolidin-2-yl]methyl]-1H-indole;hydrochloride |
InChI |
InChI=1S/C22H26N2O2S.ClH/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20;/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3;1H/t19-;/m1./s1/i1D3,15D2; |
InChI Key |
YPFFNRRUXKXSTA-DISHMIJRSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCC[C@@H]1C([2H])([2H])C2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4.Cl |
Canonical SMILES |
CN1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.